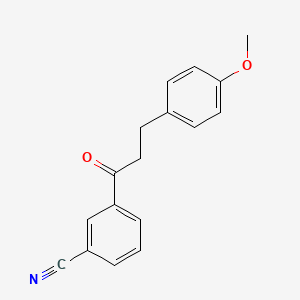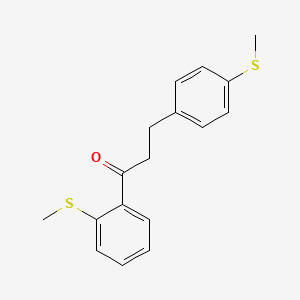
3'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone, also known as 4-Fluoro-3-chloro-3-(2,4-dimethylphenyl)propiophenone, is a compound used in scientific research as a starting material for synthesizing other compounds. This compound is known to have a wide range of applications in the field of medicine, pharmaceuticals, and other industries. It is also used as a catalyst in various chemical reactions. The structure of this compound is important in understanding its properties and applications.
Aplicaciones Científicas De Investigación
Metabolic Studies
1H and 19F-nmr spectroscopy has been employed to quantitatively investigate the urinary excretion of metabolites of various substituted phenols, including 3-chloro-4-fluorophenol, in rats. These compounds were primarily excreted as glucuronide or sulfate conjugates, or as the unchanged parent compound, showcasing the diverse metabolic pathways involved. This study underscores the utility of nmr spectroscopy in constructing metabolic databases for xenobiotics, aiding in the understanding of structure-metabolism relationships (Bollard et al., 1996).
Pharmacokinetic Profiling
The HepDirect prodrug of a novel phosphonate-containing thyroid hormone receptor agonist underwent disposition characterization in various animal models to assess liver specificity. This study not only highlights the compound's liver-targeting approach but also its metabolic profiling across different species, demonstrating the compound's potential in limiting extrahepatic side effects associated with lipid-lowering agents (Fujitaki et al., 2008).
Environmental Toxicology
The impact of phenoxy herbicides on male Wistar rats was examined, revealing effects similar to those of clofibrate, such as hepatic peroxisome proliferation and decreased serum lipid levels. This study provides insights into the structural similarity between phenoxy acid herbicides and clofibrate, contributing to the understanding of environmental toxicants and their hypolipidemic effects (Vainio et al., 1983).
Radioligand Development
Evaluation of 99mTc-labeled tropanes as potential dopamine transporter imaging agents involved derivatives with substituents on the 3beta-phenyl ring. This research elucidates the importance of substituent effects on the biological behavior of radioligands, contributing to the development of diagnostic tools in neurology (Vanbilloen et al., 2006).
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-13(12(2)9-11)6-8-17(20)14-5-7-16(19)15(18)10-14/h3-5,7,9-10H,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRGMRRGLPTTAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644692 |
Source


|
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone | |
CAS RN |
898794-24-6 |
Source


|
| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














